molecular formula C32H16N2 B3321664 9,10-Bis(4-cyanophenylethynyl)anthracene CAS No. 136809-42-2

9,10-Bis(4-cyanophenylethynyl)anthracene

Cat. No.: B3321664
CAS No.: 136809-42-2
M. Wt: 428.5 g/mol
InChI Key: DLULEDYGRANSMB-UHFFFAOYSA-N
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Description

9,10-Bis(4-cyanophenylethynyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields. It is characterized by the presence of two cyanophenylethynyl groups attached to the 9 and 10 positions of the anthracene core.

Biochemical Analysis

Biochemical Properties

9,10-Bis(4-cyanophenylethynyl)anthracene is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system and it is commonly used as a scintillator additive . It was also studied extensively as a fluorescence emitters for peroxyoxalate chemiluminescence . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known to display strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-cyanophenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-ethynylbenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(4-cyanophenylethynyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the cyanophenylethynyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.

Scientific Research Applications

9,10-Bis(4-cyanophenylethynyl)anthracene has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe and in the study of photophysical properties.

    Biology: The compound’s fluorescence properties make it useful in bioimaging and as a marker in biological assays.

    Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Diphenylanthracene
  • 9,10-Dicyanoanthracene

Uniqueness

9,10-Bis(4-cyanophenylethynyl)anthracene is unique due to the presence of cyanophenylethynyl groups, which impart distinct electronic and photophysical properties. Compared to similar compounds, it exhibits higher fluorescence quantum yields and different absorption/emission spectra, making it particularly valuable in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

4-[2-[10-[2-(4-cyanophenyl)ethynyl]anthracen-9-yl]ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N2/c33-21-25-13-9-23(10-14-25)17-19-31-27-5-1-2-6-28(27)32(30-8-4-3-7-29(30)31)20-18-24-11-15-26(22-34)16-12-24/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULEDYGRANSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C#N)C#CC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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